3-Chloro-2-methyl-1-butene physical and chemical properties
3-Chloro-2-methyl-1-butene physical and chemical properties
An In-depth Technical Guide to 3-Chloro-2-methyl-1-butene
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectral characteristics, reactivity, synthesis, and safety considerations for 3-Chloro-2-methyl-1-butene (CAS No: 5166-35-8). This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development who utilize halogenated organic compounds as intermediates. The guide synthesizes data from authoritative sources to deliver field-proven insights and detailed protocols, ensuring both technical accuracy and practical applicability.
Compound Identification and Structure
3-Chloro-2-methyl-1-butene is a halogenated alkene, an important intermediate in organic synthesis. Its structure features a chlorine atom on a tertiary carbon adjacent to a methyl-substituted double bond, which significantly influences its reactivity.
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IUPAC Name: 3-chloro-2-methylbut-1-ene[1]
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Synonyms: 1-Butene, 3-chloro-2-methyl-[1]
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Chemical Structure:
Physical Properties
3-Chloro-2-methyl-1-butene is a colorless liquid under standard conditions.[8] Its physical characteristics are summarized in the table below. These properties are critical for designing experimental setups, particularly for distillation and extraction procedures.
| Property | Value | Source(s) |
| Boiling Point | 94 °C | [2] |
| 103.83 °C (estimate) | [3] | |
| Density | 0.9035 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4400 | [3] |
| Solubility | Soluble in common organic solvents like ethanol and ether.[8] | [8] |
| Vapor Pressure | The vapor is heavier than air and may travel along the ground, creating a risk of distant ignition. | [9] |
Spectral Data
Spectroscopic data is essential for the identification and purity assessment of 3-Chloro-2-methyl-1-butene.
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Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center reports a gas chromatography-mass spectrometry (GC-MS) profile with major peaks (m/z) at 69, 41, and 53.[1] The molecular ion peak [M]+ would be expected at m/z 104, with an isotopic peak [M+2] at m/z 106, characteristic of a monochlorinated compound.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C stretch of the alkene group around 1650 cm⁻¹ and C-H stretching of the vinyl group just above 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the vinyl protons (=CH₂) as singlets or narrow multiplets, the methyl protons adjacent to the double bond, and the methyl protons on the carbon bearing the chlorine atom.
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¹³C NMR: The carbon NMR would show distinct signals for the two sp² hybridized carbons of the alkene and the sp³ hybridized carbons, including the carbon bonded to the chlorine atom.
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Chemical Properties and Reactivity
The reactivity of 3-Chloro-2-methyl-1-butene is dominated by the presence of the allylic chloride functional group. This structure makes it susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions.
Isomerization: One of the most critical aspects of this compound's chemistry is its relationship with its isomers, particularly 1-chloro-3-methyl-2-butene (prenyl chloride) and 3-chloro-3-methyl-1-butene. The synthesis of these compounds, typically via the hydrochlorination of isoprene, often yields a mixture of these isomers.[10][11] The reaction proceeds through a tertiary carbocation intermediate, which can be attacked by a chloride ion at different positions, leading to the formation of various products. The distribution of these products can be influenced by reaction conditions such as temperature and catalyst choice.[10]
Below is a diagram illustrating the formation of 3-Chloro-2-methyl-1-butene and its primary isomer from the hydrochlorination of isoprene.
Caption: Synthesis of chlorinated butenes from isoprene.
Synthesis Protocol: Hydrochlorination of Isoprene
The following is a representative laboratory protocol for the synthesis of 3-Chloro-2-methyl-1-butene and its isomers. This method is based on the known reaction of isoprene with hydrogen chloride.[11]
Objective: To synthesize a mixture of chlorinated butenes, including 3-Chloro-2-methyl-1-butene, via the hydrochlorination of isoprene.
Materials:
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Isoprene
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Concentrated Hydrochloric Acid (HCl)
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Anhydrous Calcium Chloride (or other suitable drying agent)
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Ice-water bath
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Separatory funnel
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Round-bottom flask with magnetic stirrer
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Distillation apparatus
Methodology:
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Reaction Setup:
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Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath to maintain a low temperature (0-5 °C).
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Add a measured amount of isoprene to the flask.
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Causality: The reaction is exothermic; maintaining a low temperature minimizes the formation of polymeric byproducts and helps control the regioselectivity of the addition.
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Addition of HCl:
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Slowly add an equimolar amount of concentrated hydrochloric acid to the stirring isoprene.[10] The addition should be dropwise to control the reaction rate and temperature.
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Continue stirring in the ice bath for 1-2 hours after the addition is complete.
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Reaction Monitoring:
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The progress of the reaction and the product distribution can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[11] This allows for the identification of the different isomers being formed.
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Workup and Isolation:
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
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Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, indicating all excess acid has been neutralized.
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Dry the organic layer over an anhydrous drying agent like calcium chloride, then filter.
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Purification:
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The resulting crude product is a mixture of isomers. Fractional distillation can be used to separate the isomers based on their different boiling points.
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Safety and Handling
3-Chloro-2-methyl-1-butene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[12]
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GHS Hazard Classification:
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Physical Hazards: Highly flammable liquid and vapor (H225).[1]
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Health Hazards: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332), Causes skin irritation (H315), May cause an allergic skin reaction (H317), and Causes serious eye damage (H318).[1]
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Environmental Hazards: Harmful to aquatic life with long-lasting effects (H412).[2]
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Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[12][13]
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Use explosion-proof electrical/ventilating/lighting equipment.[12][13]
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Wear protective gloves, protective clothing, eye protection, and face protection.[12][13]
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Avoid breathing mist, vapors, or spray.[12]
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[9]
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Store in a well-ventilated place and keep the container tightly closed.[13]
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Applications
Due to its reactivity, 3-Chloro-2-methyl-1-butene and its isomers are valuable intermediates in organic synthesis. They are used in the production of a variety of other chemicals, including:
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Pharmaceuticals: As a building block for more complex molecular structures.[8]
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Pesticides: Used in the synthesis of active ingredients for crop protection.[8]
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Fragrances and Terpenes: The related prenyl chloride is a key intermediate in the synthesis of terpenes and other fragrance compounds.[14][15]
References
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PubChem. (n.d.). 3-Chloro-2-methyl-1-butene. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Butene, 3-chloro-2-methyl- (CAS 5166-35-8). Retrieved from [Link]
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NIST. (n.d.). 1-Butene, 3-chloro-2-methyl-. Retrieved from [Link]
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ChemBK. (2024). 3-Chloro-3-methyl-1-butene. Retrieved from [Link]
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International Chemical Safety Cards (ICSC). (n.d.). ICSC 1341 - 3-CHLORO-2-METHYL-1-PROPENE. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-3-methyl-2-butene. Retrieved from [Link]
- Google Patents. (n.d.). EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene.
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